![molecular formula C12H10N4O4 B14560243 10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 62015-57-0](/img/structure/B14560243.png)
10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a benzo[g]pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups into the molecule.
Scientific Research Applications
10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anticancer or antimicrobial activities.
Industry: The compound can be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione include other benzo[g]pteridine derivatives and compounds with similar functional groups, such as:
- 10-Methoxy-14-methyl-5-oxo-5,7,8,14-tetrahydro-indolo-[2,3-c]-quinazo-[3,2,a]-pyridine
- 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. These unique characteristics make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62015-57-0 |
|---|---|
Molecular Formula |
C12H10N4O4 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
10-methoxy-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C12H10N4O4/c1-14-11(17)9-10(13-12(14)18)16(20-2)8-6-4-3-5-7(8)15(9)19/h3-6H,1-2H3 |
InChI Key |
HIPHINWSCKGZBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=[N+](C3=CC=CC=C3N(C2=NC1=O)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


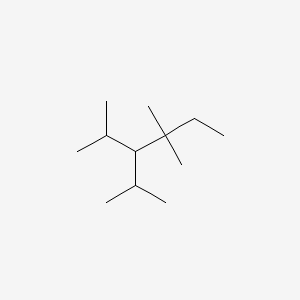

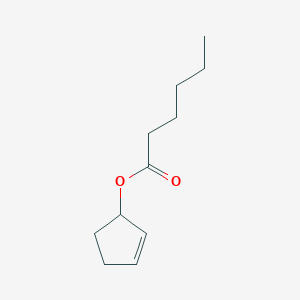
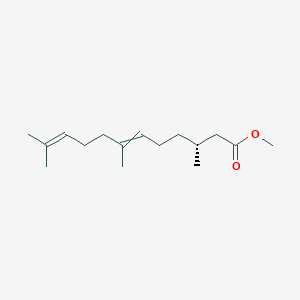

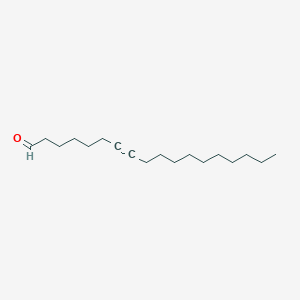
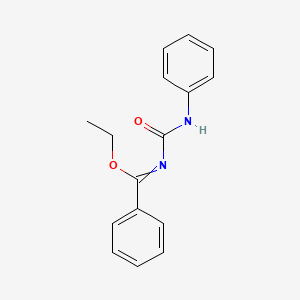

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate](/img/structure/B14560234.png)
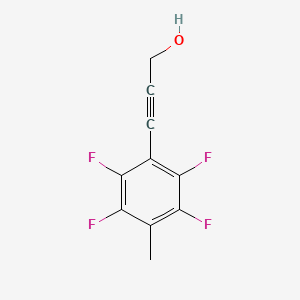
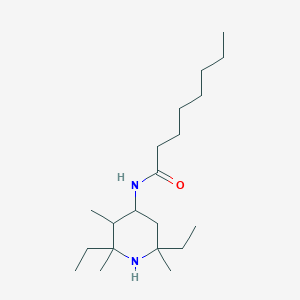
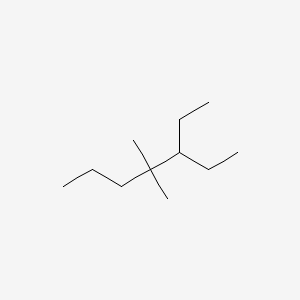
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine](/img/structure/B14560255.png)

